Bis(dibenzylideneacetone)palladium
Overview
Description
Dibenzylideneacetone is an organic compound with the chemical formula C17H14O. It appears as a bright yellow solid, insoluble in water but soluble in ethanol. This compound was first synthesized in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparède .
Mechanism of Action
Target of Action
Bis(dibenzylideneacetone)palladium(0), also known as Pd(dba)2, is a zero-valent palladium complex that is air-stable . It primarily targets various organic reactions as a catalyst . It is used as a reagent for the synthesis of allylic substituted cyclopentadienes .
Mode of Action
The compound interacts with its targets by catalyzing the alkylation of allyl acetates by various nucleophiles under mild conditions . The structure of this compound(0) involves the dibenzylideneacetone primarily interacting with zero-valent palladium via a π-bond coordination with the C=C double bond . There is no formation of a Pd-C σ-bond in the molecule .
Biochemical Pathways
This compound(0) affects several biochemical pathways, including cross-coupling reactions, hydrogenation reactions, and cycloaddition reactions . It is widely used in catalyzing hydrogenation, coupling, carbonylation, and cyclopropanation .
Result of Action
The result of this compound(0)'s action is the efficient, selective, and functional group-tolerant synthesis of various organic compounds . For example, it is used in the synthesis of allylic substituted cyclopentadienes .
Action Environment
The synthesis of this compound(0) is closely related to the reaction temperature, the pH of the reaction system, and oxygen avoidance measures . It is soluble in chloroform to a small extent and is air and moisture sensitive . It should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Biochemical Analysis
Biochemical Properties
Bis(dibenzylideneacetone)palladium(0) is used as a catalyst in various biochemical reactions. It is known to catalyze the alkylation of allyl acetates by various nucleophiles
Cellular Effects
As a catalyst, it likely influences cell function indirectly through its role in various biochemical reactions .
Molecular Mechanism
This compound(0) exerts its effects at the molecular level primarily through its role as a catalyst in various biochemical reactions . It is known to catalyze the alkylation of allyl acetates by various nucleophiles
Preparation Methods
Dibenzylideneacetone can be synthesized via the Claisen-Schmidt condensation reaction. Here’s how it’s done:
Reactants: Benzaldehyde and acetone.
Reaction Conditions: Sodium hydroxide (NaOH) catalyst in a water/ethanol medium.
Purity: Recrystallization can yield the trans, trans isomer in high purity.
Chemical Reactions Analysis
Dibenzylideneacetone exhibits interesting reactivity:
[2+2] Cycloadditions: Prolonged sunlight exposure leads to [2+2] cycloadditions, forming dimeric and trimeric cyclobutane cycloadducts.
Common Reagents: Benzaldehyde, acetone, and sodium hydroxide.
Major Products: The main product is dibenzylideneacetone itself.
Scientific Research Applications
Dibenzylideneacetone finds applications in various fields:
Organometallic Chemistry: It serves as a ligand in organometallic complexes.
Comparison with Similar Compounds
Dibenzylideneacetone’s uniqueness lies in its structure and reactivity. Similar compounds include benzylideneacetone and other α,β-unsaturated ketones.
Properties
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060224, DTXSID401274418 | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | trans,trans-Dibenzalacetone | |
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CAS No. |
35225-79-7, 538-58-9 | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibenzalacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diphenylpenta-1,4-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBENZALACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |
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Retrosynthesis Analysis
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Strategy Settings
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